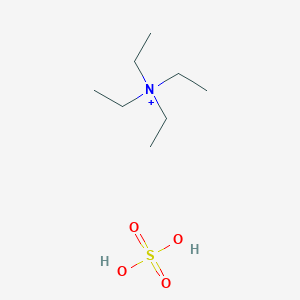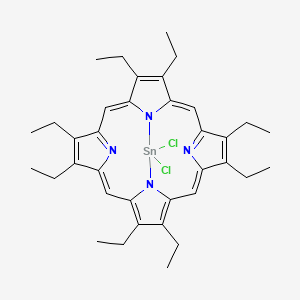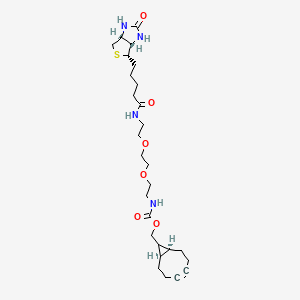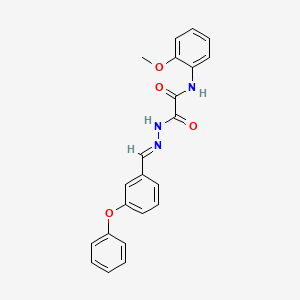
Pelargonaldehyde,dnph deriv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pelargonaldehyde, DNPH derivative involves the reaction of pelargonaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically proceeds as follows:
- Dissolve pelargonaldehyde in an appropriate solvent such as ethanol.
- Add an acidic catalyst, commonly sulfuric acid, to the solution.
- Introduce 2,4-dinitrophenylhydrazine to the mixture.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures until the formation of the DNPH derivative is complete .
Industrial Production Methods: In industrial settings, the production of DNPH derivatives is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Pelargonaldehyde, DNPH derivative primarily undergoes reactions typical of hydrazones, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone back to the original aldehyde or to the corresponding amine.
Substitution: The hydrazone group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Nonanoic acid.
Reduction: Nonylamine or nonanal.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Pelargonaldehyde, DNPH derivative has diverse applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in environmental samples, food, and biological matrices.
Environmental Monitoring: Employed in air quality monitoring to detect carbonyl compounds from pollution sources.
Biological Studies: Utilized in studies of oxidative stress and protein carbonylation as a marker for oxidative damage.
Industrial Applications: Applied in the quality control of products in the chemical and pharmaceutical industries.
Mechanism of Action
The mechanism of action of pelargonaldehyde, DNPH derivative involves the formation of a stable hydrazone linkage between the aldehyde group of pelargonaldehyde and the hydrazine group of DNPH. This reaction is highly specific and results in a chromophore that can be easily detected using spectroscopic methods. The molecular targets include carbonyl-containing compounds, and the pathway involves nucleophilic addition followed by condensation .
Comparison with Similar Compounds
- Acetaldehyde, DNPH derivative
- Formaldehyde, DNPH derivative
- Butanal, DNPH derivative
Comparison: Pelargonaldehyde, DNPH derivative is unique due to its longer carbon chain (nonanal) compared to other DNPH derivatives like acetaldehyde or formaldehyde derivatives. This longer chain influences its physical properties, such as boiling point and solubility, making it suitable for specific analytical applications where longer-chain aldehydes are of interest .
Properties
IUPAC Name |
2,4-dinitro-N-(nonylideneamino)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBNOHBRCCXRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)

![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)
